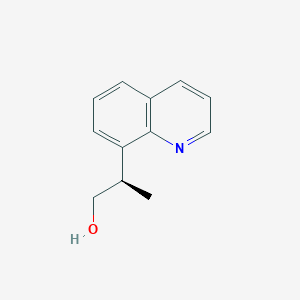

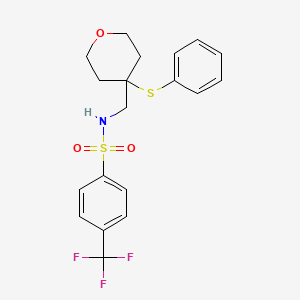

![molecular formula C22H24N2O4S2 B2743695 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide CAS No. 1251686-82-4](/img/structure/B2743695.png)

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide is a synthetic compound with potential applications in scientific research. This compound is also known as EHT 1864 and is a selective inhibitor of the Rho family of small GTPases, which play a crucial role in cell signaling and cytoskeletal organization.

Scientific Research Applications

Synthesis Techniques

A key focus in the research of related compounds includes developing efficient synthesis techniques. For example, the facile four-component Gewald reaction under organocatalyzed aqueous conditions enables the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This method emphasizes the precipitation of products from the reaction mixture, simplifying the purification process (Abaee & Cheraghi, 2013).

Biological Activities

Research into similar compounds has highlighted their potential biological activities. For instance, certain sulfamoylphenyl compounds have demonstrated marked anti-inflammatory activity in animal models, offering insights into novel anti-inflammatory agents with reduced side effects (Ri-gang, 2007). Additionally, studies on thiazoles and their fused derivatives, including thiophene carboxamides, have shown antimicrobial activities against various bacterial and fungal isolates, indicating their potential as antimicrobial agents (Wardkhan et al., 2008).

Material Science Applications

In the realm of materials science, research has been conducted on the synthesis and characterization of new monomers and polymers incorporating thiophene units for enhanced properties. For example, the synthesis of aromatic–aliphatic polyamides from bis(carboxy methylene phenyl)-diphenyl thiophene has been explored, showing potential applications due to their excellent solubility, thermal stability, and ability to form transparent and flexible films (Ubale et al., 2001).

properties

IUPAC Name |

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-3-28-19-11-9-18(10-12-19)24(2)30(26,27)20-14-16-29-21(20)22(25)23-15-13-17-7-5-4-6-8-17/h4-12,14,16H,3,13,15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHNIIMHEFKJAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

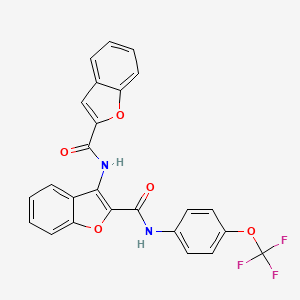

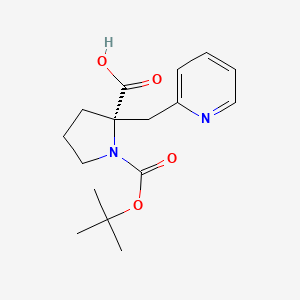

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2743612.png)

![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2743616.png)

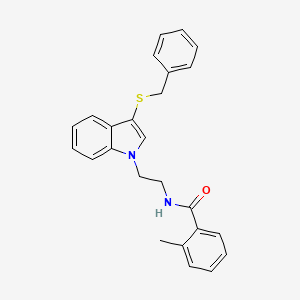

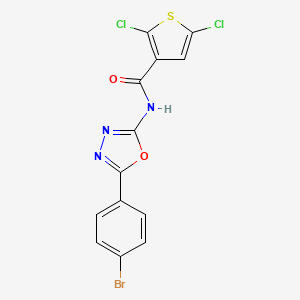

![N-butan-2-yl-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2743626.png)

![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2743627.png)

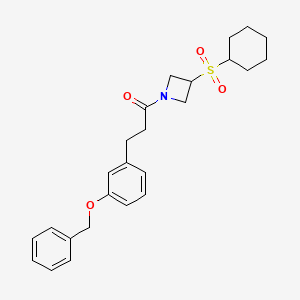

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2743628.png)

![5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2743629.png)

![2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride](/img/structure/B2743631.png)